molecular formula C17H13N3O3 B5178423 6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione

6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione

Cat. No.: B5178423
M. Wt: 307.30 g/mol
InChI Key: BKDDIGJTISXHOM-UHFFFAOYSA-N
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Description

6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy and iminomethyl groups, as well as a biphenyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylbenzaldehyde with 6-hydroxy-1H-pyrimidine-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The iminomethyl group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione: Unique due to its specific substitution pattern and functional groups.

    Other Pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 5-fluorouracil or cytosine.

Uniqueness

The uniqueness of this compound lies in its combination of hydroxy, iminomethyl, and biphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-hydroxy-5-[(2-phenylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-15-13(16(22)20-17(23)19-15)10-18-14-9-5-4-8-12(14)11-6-2-1-3-7-11/h1-10H,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDDIGJTISXHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=CC3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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